Cas no 926509-86-6 ([(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate)

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate structure
926509-86-6 structure
商品名:[(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate
CAS番号:926509-86-6
MF:C19H22N2O3
メガワット:326.389585018158
CID:6001495
PubChem ID:8587612

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • [(1-cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate
    • AKOS002510084
    • EN300-26685320
    • Z24772205
    • 926509-86-6
    • [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate
    • インチ: 1S/C19H22N2O3/c20-14-18(9-5-2-6-10-18)21-16(22)13-24-17(23)19(11-12-19)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-13H2,(H,21,22)
    • InChIKey: WEEVXFBOYIABTB-UHFFFAOYSA-N
    • ほほえんだ: O(CC(NC1(C#N)CCCCC1)=O)C(C1(C2C=CC=CC=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 326.16304257g/mol
  • どういたいしつりょう: 326.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26685320-0.05g
926509-86-6 90%
0.05g
$212.0 2023-09-12

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate 関連文献

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylateに関する追加情報

Professional Introduction to [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate (CAS No. 926509-86-6)

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 926509-86-6, represents a unique molecular architecture that combines cyclopropane, phenyl, and cyanocyclohexyl functional groups, making it a promising candidate for various applications in medicinal chemistry and drug discovery.

The structural features of [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate contribute to its potential biological activity. The cyclopropane ring is known for its strained three-membered structure, which can enhance the bioavailability and binding affinity of molecules. Additionally, the presence of a phenyl group introduces aromatic stability and electronic properties that can influence interactions with biological targets. The cyanocyclohexyl moiety adds another layer of complexity, potentially affecting metabolic pathways and pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological receptors more effectively. Studies have suggested that the unique combination of functional groups in [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate may make it a valuable scaffold for developing novel therapeutic agents. For instance, its structural motif has been hypothesized to interact with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and autoimmune diseases.

In vitro studies have begun to uncover the pharmacological properties of this compound. Initial experiments have demonstrated that [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate exhibits moderate binding affinity to certain protein targets, suggesting its potential as an inhibitor or modulator. The cyanocyanide group, in particular, has been identified as a key pharmacophore that contributes to its activity. Further research is ongoing to optimize its potency and selectivity.

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate presents both challenges and opportunities for synthetic chemists. The incorporation of multiple functional groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These methods not only improve efficiency but also allow for the introduction of additional modifications, enhancing the compound's therapeutic potential.

One of the most intriguing aspects of [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate is its potential application in drug development. Researchers are exploring its use as a lead compound for further derivatization, aiming to identify more potent and selective analogs. The cyclopropane ring, in particular, has been shown to be a versatile scaffold for medicinal chemistry due to its ability to modulate electronic properties and binding interactions.

The pharmacokinetic profile of this compound is another area of active investigation. Preliminary data suggest that [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate exhibits favorable solubility and metabolic stability, which are critical factors for drug efficacy. However, further studies are needed to fully understand its absorption, distribution, metabolism, excretion (ADME) properties. These insights will be crucial for optimizing dosing regimens and minimizing side effects.

The future prospects for [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate in pharmaceutical research are promising. As computational methods continue to evolve, researchers will be able to predict and validate the biological activity of this compound more accurately. Additionally, advances in synthetic chemistry will enable the rapid design and synthesis of novel derivatives with enhanced properties.

In conclusion, [(1-Cyanocyclohexyl)carbamoyl]methyl 1-phenylcyclopropane-1-carboxylate (CAS No. 926509-86-6) is a structurally complex and biologically relevant compound with significant potential in drug discovery. Its unique combination of functional groups makes it an attractive candidate for further investigation, particularly in the development of new therapeutic agents targeting inflammatory and other diseases. As research progresses, this compound is likely to play an important role in advancing our understanding of molecular interactions and improving patient care.

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